molecular formula C8H5BrFNO2 B13399511 2-bromo-4-fluoro-1-(2-nitroethenyl)benzene

2-bromo-4-fluoro-1-(2-nitroethenyl)benzene

Cat. No.: B13399511
M. Wt: 246.03 g/mol
InChI Key: PWDGGKZXSSMACK-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-(2-nitroethenyl)benzene is an organic compound that belongs to the class of substituted benzenes It is characterized by the presence of bromine, fluorine, and nitroethenyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-fluoro-1-(2-nitroethenyl)benzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminum tribromide . The nitroethenyl group can be introduced through nitration reactions using concentrated sulfuric acid and sodium nitrite .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-1-(2-nitroethenyl)benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcoholic solvent.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzene derivatives with different functional groups.

Scientific Research Applications

2-Bromo-4-fluoro-1-(2-nitroethenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-4-fluoro-1-(2-nitroethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitroethenyl group can participate in electron transfer reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. The specific pathways and targets depend on the context of its application, such as in drug development or material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-fluoro-1-(2-nitroethenyl)benzene is unique due to the presence of the nitroethenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substitution patterns on the benzene ring.

Properties

IUPAC Name

2-bromo-4-fluoro-1-(2-nitroethenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO2/c9-8-5-7(10)2-1-6(8)3-4-11(12)13/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDGGKZXSSMACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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